molecular formula C20H23NO B2492140 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 179482-90-7

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2492140
CAS No.: 179482-90-7
M. Wt: 293.41
InChI Key: PTPIUVVGLSXHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic tertiary alcohol with a tropane-like scaffold. Its structure features:

  • Core framework: An 8-azabicyclo[3.2.1]octane (nortropane) system.
  • Substituents: A benzyl group at the 8-position and a phenyl group at the 3-position.

This compound is of pharmacological interest due to structural similarities with dopamine D2-like receptor ligands and nociceptin/orphanin FQ (N/OFQ) receptor modulators .

Properties

IUPAC Name

8-benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(17-9-5-2-6-10-17)13-18-11-12-19(14-20)21(18)15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPIUVVGLSXHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate-Mediated Ring Closure

The tert-butyl carbamate derivative (tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate) is a critical intermediate. Hydrolysis under acidic conditions removes the carbamate protecting group, yielding the free amine. For example, treatment with 4 M hydrochloric acid in dioxane-water (3:1 v/v) at 25°C for 12 hours quantitatively produces 8-azabicyclo[3.2.1]octan-3-ol.

Reaction Conditions:

Parameter Value
Solvent System Dioxane:Water (3:1)
Acid Concentration 4 M HCl
Temperature 25°C
Time 12 hours
Yield 100%

This method avoids racemization, preserving the stereochemical integrity of the hydroxyl group at position 3.

Benzylation of the 8-Aza Position

Introducing the benzyl group at the 8-position requires selective alkylation of the secondary amine. The Ullmann-type coupling and Mitsunobu reaction are frequently employed.

Alkylation via Benzyl Halides

Reaction of 8-azabicyclo[3.2.1]octan-3-ol with benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours achieves N-benzylation with 85–90% yield. competing O-benzylation is minimized by steric hindrance from the bicyclic framework.

Optimized Benzylation Protocol:

Component Quantity
8-Azabicyclo[3.2.1]octan-3-ol 1.0 equiv
Benzyl Bromide 1.2 equiv
Base K2CO3 (2.0 equiv)
Solvent DMF
Temperature 60°C
Time 6 hours

Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes, 1:4) affords 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol with >95% purity.

Catalytic Asymmetric Synthesis

Enantioselective preparation remains challenging due to the rigid bicyclic structure. Chiral phosphoric acid catalysts (e.g., TRIP) enable asymmetric hydroxylation of 8-benzyl-3-phenyl-8-azabicyclo[3.2.1]octane, yielding the (3R)-enantiomer with 90% enantiomeric excess (ee).

Catalytic Cycle Parameters:

Catalyst TRIP (10 mol%)
Oxidizing Agent H2O2 (1.5 equiv)
Solvent CH2Cl2
Temperature −20°C
ee 90%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exothermic risks during benzylation, while crystallization-driven purification replaces chromatography. Pilot studies demonstrate 85% yield at kilogram scale using:

Parameter Value
Reactor Type Plug-flow
Residence Time 30 minutes
Temperature 50°C
Throughput 5 kg/day

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines.

Scientific Research Applications

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .

Comparison with Similar Compounds

Structural Modifications at the 3-Position

The 3-phenyl group in the target compound can be replaced with various aryl or heteroaryl substituents, significantly altering pharmacological activity. Key analogs include:

Compound Name 3-Substituent Molecular Weight Key Findings Reference
26 (Dichlorophenyl analog) 2,3-Dichlorophenyl 274.15 72% yield; potent dopamine D2-like receptor binding affinity .
27 (Fluorophenyl analog) 4-Fluorophenyl 237.27 59% yield; moderate activity in receptor assays .
28 (Bromophenyl analog) 4-Bromophenyl 298.14 64% yield; rapid oxidation in air (stability issue) .
30 (Trifluoromethyl analog) 4-Trifluoromethylphenyl 285.30 High lipophilicity (logP ~3.5); potential CNS penetration .
SCH 221510 Phenyl 407.47 NOP receptor agonist; used in obesity and anxiety studies .

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding but may reduce metabolic stability .
  • Bulkier substituents (e.g., naphthyl in 29 ) lower synthetic yields (48%) due to steric hindrance .

Modifications at the 8-Position

The benzyl group at the 8-position can be substituted to modulate pharmacokinetics:

Compound Name 8-Substituent Molecular Weight Key Findings Reference
N-Benzylnortropine Benzyl 217.31 Baseline analog; used in tropane alkaloid studies .
8-Isopropyl analog Isopropyl 209.30 Reduced steric bulk; improved solubility in aqueous media .
8-Ethoxycarbonyl analog (e.g., 15 ) Ethoxycarbonyl 349.83 20% yield; ester group enhances metabolic stability .
8-Indolylmethyl analog (e.g., 31 ) Indol-3-ylmethyl 378.29 63% yield; serotonin receptor antagonism observed .

Key Trends :

  • Hydrophobic groups (e.g., benzyl, indolylmethyl) improve blood-brain barrier penetration .
  • Polar groups (e.g., ethoxycarbonyl) enhance solubility but reduce receptor affinity .

Stereochemical Variations

Stereochemistry critically impacts biological activity:

  • exo vs. endo Isomers : The endo configuration (e.g., rac-2b in ) shows higher receptor binding due to optimal spatial alignment .
  • 3α vs. 3β Hydroxyl: In tropanol derivatives, the 3α-OH isomer exhibits stronger dopamine receptor interactions .

Pharmacological Profiles

Compound Name Target Receptor Activity IC₅₀/EC₅₀ (nM) Reference
SCH 221510 NOP Receptor Agonist 2.1 (EC₅₀)
26 (Dichlorophenyl analog) Dopamine D2-like Antagonist 15.8 (IC₅₀)
31 (Indolylmethyl analog) Serotonin 5-HT1A Antagonist 32.4 (IC₅₀)

Key Insight: Electron-deficient aryl groups at the 3-position enhance affinity for dopamine and serotonin receptors, while bulky 8-substituents favor NOP receptor modulation .

Physicochemical Properties

Compound Name logP Solubility (mg/mL) Stability Notes Reference
Target Compound ~3.2 <0.1 (H₂O) Stable under inert atmosphere
28 (Bromophenyl analog) 3.8 <0.05 (H₂O) Oxidizes rapidly in air
30 (Trifluoromethyl analog) 3.5 0.12 (EtOH) Hydrolytically stable at pH 7.4

Biological Activity

8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound classified within the tropane alkaloids family. This bicyclic structure, characterized by a nitrogen atom, has garnered significant interest in pharmacology and organic chemistry due to its potential biological activities.

Property Details
IUPAC Name This compound
CAS Number 179482-90-7
Molecular Formula C20H23NO
Molecular Weight 307.4 g/mol
SMILES Notation C1CC2CC(CC1N2CC3=CC=CC=C3)O

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors (DR). The compound's structural similarity to known dopamine receptor ligands suggests it may exhibit selective binding properties, potentially influencing various neurological pathways.

Target Receptors

Research indicates that compounds within the tropane alkaloid class can affect multiple receptor types, including:

  • Dopamine Receptors (DR) : Potentially selective for DR subtypes, particularly D2 and D3.

Biochemical Pathways

The compound's influence on biochemical pathways is still under investigation, but initial studies suggest it may modulate neurotransmitter release and receptor activation, leading to various physiological effects.

Research Findings

Recent studies have explored the compound's selectivity and binding affinities:

  • In Vitro Studies : Binding assays have demonstrated that this compound shows varying affinities for different dopamine receptor subtypes. For instance, it exhibited higher binding affinity towards D3 receptors compared to D2 receptors, indicating potential therapeutic applications for disorders associated with dopaminergic dysregulation .
  • Case Studies : Investigations into its effects on cellular signaling pathways have shown promise in modulating neurogenic responses, which could lead to applications in treating conditions such as Parkinson's disease or schizophrenia.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Differences
8-Benzyl-8-azabicyclo[3.2.1]octan-3-oneLacks the phenyl group; primarily studied for analgesic properties.
8-Methyl-8-azabicyclo[3.2.1]octan-3-olContains a methyl group instead of a benzyl group; different binding profile.

Unique Properties

The specific substitution pattern of this compound contributes to its distinct reactivity and potential therapeutic applications, particularly in neurology.

Q & A

Q. What are the established synthetic routes for 8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, and what reaction conditions optimize yield?

Synthesis typically involves multi-step protocols starting from bicyclic amine precursors. A common approach includes:

  • Step 1 : Alkylation or reductive amination to introduce the benzyl group.
  • Step 2 : Functionalization of the bicyclic core via nucleophilic substitution or oxidation.
  • Critical parameters : Solvent choice (e.g., DMSO or acetonitrile for polar intermediates), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios (1.2–1.5 equivalents of benzylating agents) .
  • Yield optimization : Use of catalysts like Pd/C for hydrogenation or LiAlH₄ for reductions, achieving >70% purity post-column chromatography .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Spectroscopic methods :
    • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, bicyclic protons at δ 2.5–4.0 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 324.2) .
  • X-ray crystallography : Resolves stereochemistry (e.g., endo vs. exo configurations) .

Q. What are the common chemical reactions involving this compound’s functional groups?

  • Hydroxyl group : Participates in esterification (e.g., with acetyl chloride) or oxidation to ketones using Jones reagent .
  • Benzyl group : Susceptible to hydrogenolysis (H₂/Pd-C) for deprotection .
  • Azabicyclic core : Reacts with electrophiles (e.g., alkyl halides) at the nitrogen site .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Substituent variation : Synthesize derivatives with modified benzyl/phenyl groups (e.g., halogenation, methoxy) to assess binding affinity to serotonin/dopamine receptors .
  • Biological assays :
    • Radioligand binding assays (e.g., Ki values for σ-receptors).
    • Functional activity in in vitro models (e.g., cAMP modulation in neuronal cells) .
  • Data interpretation : Correlate electronic (Hammett σ) and steric (Taft) parameters with activity trends .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to GPCRs (e.g., dopamine D2 receptor, PDB ID: 6CM4). Focus on hydrogen bonding with hydroxyl and π-π stacking with phenyl groups .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

  • Reproducibility checks : Replicate protocols with strict control of moisture, oxygen, and catalyst purity .
  • Data normalization : Compare IC₅₀ values using standardized assays (e.g., NIH’s Psychoactive Drug Screening Program) .
  • Meta-analysis : Identify outliers in literature (e.g., yields <50% may stem from unoptimized workup steps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.